molecular formula C17H17N5O5 B2761410 2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 899727-83-4

2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid

Cat. No.: B2761410
CAS No.: 899727-83-4
M. Wt: 371.353
InChI Key: YJWLUYQQEHAACJ-UHFFFAOYSA-N
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Description

2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid is a useful research compound. Its molecular formula is C17H17N5O5 and its molecular weight is 371.353. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

  • Disulfonic acid imidazolium chloroaluminate has been applied as a new acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives, highlighting the importance of innovative catalysts in the synthesis of complex molecules similar to the compound (Moosavi‐Zare et al., 2013).

Antimicrobial Activities

  • Novel synthesis techniques have led to the development of dihydropurin-8-ones with evaluated in vitro antimicrobial activities, emphasizing the potential pharmaceutical applications of such compounds (Sharma et al., 2004).

Fluorescence Properties for Sensing Applications

  • A study focused on the synthesis of a fluorescent compound indicates its potential as a Co2+ selective sensor, demonstrating the utility of similar compounds in environmental and biological sensing applications (Rui-j, 2013).

Synthetic Methodology and Biological Organocatalysis

  • Isonicotinic acid has been used as a biological organocatalyst for the synthesis of pyranopyrazoles, showing the role of novel organocatalysts in facilitating complex chemical reactions (Zolfigol et al., 2013).

DNA Damage Protection

  • New compounds have been synthesized and tested for their protective activity against DNA damage, showcasing the therapeutic and protective potential of complex molecules (Abdel-Wahab et al., 2009).

Nonlinear Optical Properties

  • Tetra substituted imidazoles have been explored for their nonlinear optical properties through a synergistic experimental-computational analysis, underlining the importance of such compounds in materials science and photonics (Ahmad et al., 2018).

Novel Fluorescent Labeling Reagents

  • A study introduced a novel fluorophore derived from an indole-acetic acid precursor, highlighting its utility in biomedical analysis with strong fluorescence across a wide pH range (Hirano et al., 2004).

Properties

IUPAC Name

2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-19-14-13(15(25)22(17(19)26)9-12(23)24)21-7-6-20(16(21)18-14)10-4-3-5-11(8-10)27-2/h3-5,8H,6-7,9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWLUYQQEHAACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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